Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

medicinal chemistry building block procurement scaffold differentiation

Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 132272-73-2; molecular formula C₁₁H₁₀BrN₃O₄; MW 328.12) is a polysubstituted imidazo[1,2-a]pyridine heterocycle bearing three synthetically orthogonal functional groups: a C3-bromo substituent, a C7-methyl group, and a C8-nitro moiety, in addition to an ethyl carboxylate at position 2. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry and agrochemical discovery.

Molecular Formula C11H10BrN3O4
Molecular Weight 328.12 g/mol
CAS No. 132272-73-2
Cat. No. B1316650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
CAS132272-73-2
Molecular FormulaC11H10BrN3O4
Molecular Weight328.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br
InChIInChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3
InChIKeyLGAZXCGDXQOPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 132272-73-2): Core Scaffold Identification for Procurement Decisions


Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 132272-73-2; molecular formula C₁₁H₁₀BrN₃O₄; MW 328.12) is a polysubstituted imidazo[1,2-a]pyridine heterocycle bearing three synthetically orthogonal functional groups: a C3-bromo substituent, a C7-methyl group, and a C8-nitro moiety, in addition to an ethyl carboxylate at position 2 . This compound belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. It is commercially available as a research intermediate at purities of 95–98% from multiple suppliers, with controlled storage conditions (sealed dry, 2–8 °C) recommended to maintain integrity .

Why Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 132272-73-2) Cannot Be Replaced by Simpler Imidazo[1,2-a]pyridine-2-carboxylate Esters


Generic substitution of this compound by the widely available Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1) or Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1119449-00-1) fails because the 8-nitro group—absent in both comparators—confers a unique electron-deficient character, increases polar surface area by approximately +45 Ų, and enables bioactivation via parasitic nitroreductases (NTR1) that is precluded in the nitro-lacking analogs [1]. Conversely, substitution by 7-methyl-8-nitroimidazo[1,2-a]pyridine (CAS 1093239-74-7) or Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 72721-23-4) forfeits the C3-bromo handle required for Pd-catalyzed cross-coupling diversification, thereby blocking entire synthetic routes in drug discovery programs [2]. The confluence of C3-Br, C7-CH₃, and C8-NO₂ on a single imidazo[1,2-a]pyridine-2-carboxylate core is unique among commercially catalogued analogs and constitutes a distinct reactivity and physicochemical profile that cannot be approximated by mixing or sequential use of simpler building blocks.

Quantitative Differentiation Evidence: Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 132272-73-2) vs. Closest Analogs


Structural Uniqueness: Polyfunctional Scaffold Architecture with Three Orthogonal Substituents

CAS 132272-73-2 is the only imidazo[1,2-a]pyridine-2-carboxylate ethyl ester that simultaneously carries bromo at C3, methyl at C7, and nitro at C8. Of five structurally closest commercially catalogued analogs (CAS 143982-54-1, 1119449-00-1, 72721-23-4, 1093239-74-7, and 1352723-58-0), none possesses all three substituents simultaneously [1]. This tri-substituted architecture provides three orthogonal points for further chemical diversification within a single intermediate, reducing step count in multi-stage synthetic routes compared to sequential installation on a simpler core .

medicinal chemistry building block procurement scaffold differentiation

Lipophilicity Differentiation: LogP of 2.64 Distinguishes Target from Non-Nitro and Non-Methyl Analogs

The predicted octanol-water partition coefficient (ACD/LogP) for CAS 132272-73-2 is 2.64, representing a log unit increase of +0.37 over the non-nitro analog CAS 143982-54-1 (LogP 2.27) and +0.98 over the non-bromo, non-methyl analog CAS 72721-23-4 (LogP 1.66) [1]. The 7-methyl group alone contributes approximately +0.31 log units (comparing CAS 1119449-00-1, LogP ~2.58, versus CAS 143982-54-1, LogP 2.27), while the 8-nitro group adds an additional +0.06 units atop the methyl contribution to reach 2.64 . This positions the target compound in a lipophilicity range favorable for blood-brain barrier permeability prediction while remaining within Rule-of-5 compliant space (no violations) .

physicochemical profiling LogP comparison drug-likeness

Polar Surface Area (PSA) and Hydrogen Bond Acceptor Capacity: Nitro Group Imparts +45 Ų PSA Increase Over Non-Nitro Analogs

The target compound possesses a topological polar surface area of 89 Ų and 7 hydrogen bond acceptors, compared to 43.6 Ų and 4 H-bond acceptors for the non-nitro analog CAS 143982-54-1, and 55.76 Ų and 4 H-bond acceptors for the non-nitro analog CAS 1119449-00-1 [1]. The nitro group alone accounts for approximately +45.4 Ų PSA and +3 H-bond acceptor atoms, while the 7-methyl group adds only a marginal increment (~12 Ų, comparing CAS 143982-54-1 at 43.6 Ų to CAS 1119449-00-1 at ~55.76 Ų) . The target compound's PSA of 89 Ų is identical to that of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 72721-23-4), confirming that the PSA contribution originates from the 8-nitro and ethyl carboxylate groups, not from the 3-bromo or 7-methyl substituents .

polar surface area hydrogen bonding drug-likeness profiling

Synthetic Divergence: C3-Bromo Handle Enables Pd-Catalyzed Cross-Coupling Not Accessible from 7-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS 1093239-74-7)

The C3-bromo substituent on CAS 132272-73-2 provides a synthetic entry point for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) that are structurally precluded in the bromine-lacking analog 7-methyl-8-nitroimidazo[1,2-a]pyridine (CAS 1093239-74-7) [1]. In the broader 3-nitroimidazo[1,2-a]pyridine antiparasitic series, SAR studies demonstrated that positions 2, 6, and 8 are key pharmacophoric modulation points; the C3 position serves as the primary site for Pd-mediated aryl/heteroaryl introduction via the bromo leaving group [2]. The synthesis of 33 original 5- or 7-substituted 3-nitroimidazo[1,2-a]pyridine derivatives required SNAr and Pd-catalyzed cross-coupling reactions at positions 5 and 7, illustrating that halogen handles are essential for diversification in this scaffold class [3]. Without the 3-Br substituent (e.g., CAS 1093239-74-7), the entire Pd-catalyzed diversification manifold is inaccessible.

palladium catalysis Suzuki coupling building block utility

Physicochemical Property Differentiation: Density and Molar Volume Distinguish Target from All Three Closest Analogs

The predicted density of CAS 132272-73-2 is 1.7 ± 0.1 g/cm³, which is higher than all three closest commercially available analogs: CAS 143982-54-1 (1.6 g/cm³), CAS 72721-23-4 (1.5 ± 0.1 g/cm³), and CAS 1119449-00-1 (for which density data is not readily reported in public databases, though its higher molecular weight analog HBr salt has MW 343.14 vs. free base MW 283.14) [1]. The molar volume of 188.2 ± 7.0 cm³ for CAS 132272-73-2 is 17% larger than that of CAS 72721-23-4 (160.4 ± 7.0 cm³) due to the additional bromine and methyl substituents . These differences in bulk physical properties have practical implications for solid-phase handling, dissolution rate in organic solvents, and formulation pre-screening in early drug discovery workflows.

physicochemical properties density comparison formulation-relevant parameters

Class-Level Pharmacophore Relevance: 7-Methyl-8-nitroimidazo[1,2-a]pyridine Core Is the Insecticidal Pharmacophore of Paichongding

The 7-methyl-8-nitro substitution pattern present in CAS 132272-73-2 is identical to the core pharmacophore of Paichongding (CAS 948994-16-9), a commercial neonicotinoid insecticide with high activity against homopterous pests (rice planthoppers, whiteflies, aphids) and low mammalian toxicity (rat acute oral LD50 > 5000 mg/kg) [1]. Paichongding's hexahydroimidazo[1,2-a]pyridine core is distinguished from the aromatic imidazo[1,2-a]pyridine of CAS 132272-73-2 by saturation at positions 5,6,7, but the 7-methyl-8-nitro substitution array is conserved. In the 3-nitroimidazo[1,2-a]pyridine antiparasitic series, the best antitrypanosomal compound (compound 8) achieved an EC50 of 17 nM with a selectivity index of 2650, demonstrating that strategic substitution on the imidazo[1,2-a]pyridine core—particularly at positions identified as key modulation points—can yield picomolar potency [2][3].

insecticide pharmacophore Paichongding nitroimidazo scaffold

Recommended Application Scenarios for Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 132272-73-2) Based on Verified Differentiation Evidence


Divergent Medicinal Chemistry SAR Campaigns Requiring Simultaneous C3, C7, and C8 Modulation from a Single Intermediate

For medicinal chemistry teams conducting parallel SAR exploration of the imidazo[1,2-a]pyridine scaffold against antiparasitic or kinase targets, CAS 132272-73-2 provides three chemically orthogonal diversification points (C3-Br for Pd cross-coupling, C7-CH₃ for metabolic stability modulation, C8-NO₂ for bioactivation or subsequent reduction to NH₂) on a single intermediate. This reduces the synthetic step count compared to sequential installation of these groups, as evidenced by the 4-step synthetic routes required to access 33 derivatives in the 5- or 7-substituted 3-nitroimidazo[1,2-a]pyridine series [1]. The compound's LogP of 2.64 and PSA of 89 Ų are most appropriate for programs targeting peripheral or parasitic indications where moderate lipophilicity and nitroreductase-mediated bioactivation are desired .

Agrochemical Lead Discovery Leveraging the 7-Methyl-8-nitro Pharmacophore with Synthetic Tractability

Discovery programs targeting insecticidal nicotinic acetylcholine receptor modulators can use CAS 132272-73-2 as a late-stage diversification intermediate that retains the 7-methyl-8-nitro motif validated in Paichongding (commercial insecticide with LD50 > 5000 mg/kg in rats) while providing an aromatic core amenable to further functionalization . Unlike the fully saturated hexahydroimidazo[1,2-a]pyridine of Paichongding, the aromatic scaffold of CAS 132272-73-2 may confer distinct receptor binding kinetics and metabolic stability profiles. The C2-ethyl carboxylate can be hydrolyzed to the carboxylic acid for amide coupling or reduced for alcohol installation, offering divergent paths to patentable chemical space [2].

Antiparasitic Hit-to-Lead Optimization Targeting Type 1 Nitroreductase (NTR1) Bioactivation

The 8-nitro group on CAS 132272-73-2 positions this intermediate within the validated 3-nitroimidazo[1,2-a]pyridine antiparasitic pharmacophore class, where NTR1-mediated bioactivation has been demonstrated to generate cytotoxic nitro radical anions selectively within kinetoplastid parasites [3]. The C3-bromo handle enables late-stage installation of aryl or heteroaryl groups at position 3, which has been identified as a key modulation point alongside positions 6 and 8 in the antikinetoplastid SAR landscape [4]. Researchers can procure this compound to access C3-diversified libraries without committing to a specific C3 substituent at the start of synthesis.

Physicochemical Property-Driven Compound Library Design Requiring Elevated PSA and Moderate Lipophilicity

For compound collection managers seeking to enrich screening libraries with Rule-of-5 compliant, moderately lipophilic (LogP 2.64) heterocyclic scaffolds possessing elevated polar surface area (89 Ų), CAS 132272-73-2 offers a distinct physicochemical profile that differentiates it from simpler imidazo[1,2-a]pyridine-2-carboxylates (PSA 43.6–55.76 Ų for non-nitro analogs) [5]. The compound's zero Rule-of-5 violations, 7 H-bond acceptors, and 4 freely rotatable bonds place it in a favorable region of oral drug-likeness space, while the presence of the nitro group provides a synthetic handle for subsequent reduction to primary amine or further functionalization via the nitro group's electron-withdrawing character .

Quote Request

Request a Quote for Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.